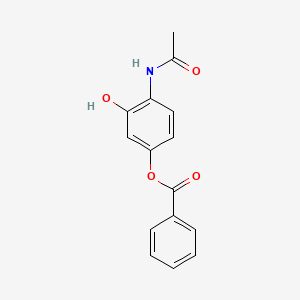
2-Acetylamino-5-benzoyloxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylamino-5-benzoyloxyphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of an acetylamino group at the second position and a benzoyloxy group at the fifth position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-benzoyloxyphenol typically involves the acylation of 2-amino-5-hydroxyphenol with acetic anhydride followed by benzoylation with benzoyl chloride. The reaction conditions generally include the use of a base such as pyridine to facilitate the acylation and benzoylation reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of solvents such as dichloromethane or toluene can also aid in the efficient extraction and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetylamino-5-benzoyloxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The acetylamino and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of a nitro group can yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
2-Acetylamino-5-benzoyloxyphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Acetylamino-5-benzoyloxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and benzoyloxy groups play a crucial role in binding to these targets and modulating their activity. The phenolic group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylamino-5-methoxyphenol: Similar structure but with a methoxy group instead of a benzoyloxy group.
2-Acetylamino-5-nitrophenol: Contains a nitro group instead of a benzoyloxy group.
2-Acetylamino-5-chlorophenol: Features a chlorine atom in place of the benzoyloxy group.
Uniqueness
2-Acetylamino-5-benzoyloxyphenol is unique due to the presence of both acetylamino and benzoyloxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions with molecular targets, making the compound valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H13NO4 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(4-acetamido-3-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17) |
InChI-Schlüssel |
SJLOHOMZLSZWJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















